molecular formula C10H11BrClN B15093993 2-(2-Bromo-6-chlorophenyl)pyrrolidine

2-(2-Bromo-6-chlorophenyl)pyrrolidine

Cat. No.: B15093993
M. Wt: 260.56 g/mol
InChI Key: PVKRFGHDWFZAIP-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrClN It is characterized by a pyrrolidine ring attached to a brominated and chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chlorophenyl)pyrrolidine typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

2-(2-Bromo-6-chlorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring can also contribute to the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)pyrrolidine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-(2-Chlorophenyl)pyrrolidine: Lacks the bromine atom, leading to different chemical and biological properties.

    2-(2-Fluorophenyl)pyrrolidine: Contains a fluorine atom instead of bromine or chlorine, resulting in distinct characteristics.

Uniqueness

2-(2-Bromo-6-chlorophenyl)pyrrolidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

2-(2-bromo-6-chlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrClN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2

InChI Key

PVKRFGHDWFZAIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2Br)Cl

Origin of Product

United States

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